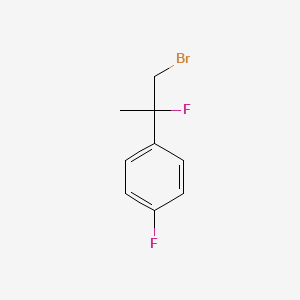

1-(1-Bromo-2-fluoropropan-2-yl)-4-fluorobenzene

描述

属性

IUPAC Name |

1-(1-bromo-2-fluoropropan-2-yl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2/c1-9(12,6-10)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLULGOZDPEBLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)(C1=CC=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Step 1: Bromination of 4-fluorobenzene

- Reagents: N-bromosuccinimide (NBS), a radical initiator (e.g., AIBN), and a suitable solvent such as carbon tetrachloride or dichloromethane.

- Conditions: Reflux at 80–100°C under UV light or heat to facilitate radical bromination at the para position, yielding 4-bromofluorobenzene.

Step 2: Side-chain fluorination and substitution

- Reagents: A fluorinating agent like Selectfluor or diethylaminosulfur trifluoride (DAST) for selective fluorination of the side chain.

- Method: The brominated intermediate undergoes nucleophilic substitution with a fluorinated reagent to install fluorine onto the side chain, forming 1-(1-bromo-2-fluoropropan-2-yl)-4-fluorobenzene.

Nucleophilic Substitution on Halogenated Precursors

Method Overview:

This method utilizes halogenated aromatic compounds as substrates for nucleophilic substitution, facilitated by bases and high temperatures.

Procedure:

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1. Preparation of 4-fluorobromobenzene | Bromination of 4-fluorobenzene using NBS in the presence of a radical initiator at 80–100°C | Yields 4-bromofluorobenzene with high regioselectivity |

| 2. Side-chain fluorination | React 4-bromofluorobenzene with a fluorinating reagent (e.g., DAST) | Converts the side chain to fluorinated derivatives |

| 3. Coupling with aliphatic halides | Nucleophilic substitution with appropriate alkyl halides under basic conditions | Forms the target compound via SN2 mechanisms |

Note: This approach benefits from the high reactivity of halogenated aromatic intermediates and the selectivity of fluorination reagents.

Cross-Coupling Reactions (Palladium-Catalyzed)

Method Overview:

Utilize palladium-catalyzed cross-coupling (e.g., Suzuki, Negishi) to attach fluorinated side chains to aromatic halides.

Example Protocol:

- Reagents: 4-fluorobromobenzene, fluorinated organometallic reagents (e.g., fluorinated boronic acids), Pd catalyst, base (e.g., potassium carbonate).

- Conditions: Reactions performed in polar aprotic solvents like DMF or toluene at 80–120°C under inert atmosphere.

- Outcome: Efficient formation of the fluorinated aromatic compound with high regioselectivity and yield.

Summary of Reaction Conditions and Yields

化学反应分析

Types of Reactions

1-(1-Bromo-2-fluoropropan-2-yl)-4-fluorobenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Reduction Reactions: Reduction can be used to remove the bromine atom or to modify the fluorine-containing side chain.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 1-(2-fluoropropan-2-yl)-4-fluorobenzene azide, while oxidation with potassium permanganate can produce 1-(2-fluoropropan-2-yl)-4-fluorobenzoic acid.

科学研究应用

1-(1-Bromo-2-fluoropropan-2-yl)-4-fluorobenzene has several applications in scientific research:

Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

Materials Science: The compound can be used in the development of fluorinated polymers and other advanced materials.

Chemical Biology: It serves as a building block for the synthesis of biologically active molecules and probes.

作用机制

The mechanism of action of 1-(1-Bromo-2-fluoropropan-2-yl)-4-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.

相似化合物的比较

1-(Bromoethynyl)-4-fluorobenzene (CAS: N/A; Molecular Formula: C₈H₅BrF)

- Key Differences : Replaces the bromo-fluoropropane group with a bromoethynyl (-C≡CBr) moiety.

- Reactivity: The ethynyl group enables conjugation, stabilizing intermediates in click chemistry or Sonogashira coupling reactions. In contrast, the target compound’s secondary bromine favors SN2 pathways .

- Applications : Used in synthesizing triazoles () and alkynylation reactions, whereas the target compound is tailored for alkylation or cross-coupling in drug intermediates .

1-(4-Bromo-2-fluorophenyl)pentan-1-one (CAS: 1311197-91-7; Molecular Formula: C₁₁H₁₂BrFO)

- Key Differences : Introduces a ketone group (-CO-) instead of the bromo-fluoropropane chain.

- Reactivity : The ketone is susceptible to nucleophilic attack (e.g., Grignard reactions), while the target compound’s bromine is more reactive toward substitution.

- Applications : Likely used in carbonyl chemistry for heterocycle synthesis, contrasting with the target’s role in alkylation .

Halogenated Benzene Derivatives

1-Bromo-2-chloro-4-fluorobenzene (CAS: 110407-59-5; Molecular Formula: C₆H₃BrClF)

- Key Differences : Contains three halogens (Br, Cl, F) on the benzene ring, lacking the propane substituent.

- Electronic Effects : The electron-withdrawing halogens deactivate the ring, directing electrophilic substitution to specific positions. The target compound’s propane group introduces steric hindrance, altering reaction pathways .

- Applications : Primarily a building block for polychlorinated biphenyls (PCBs) or agrochemicals, whereas the target compound is tailored for complex alkylation .

4-Bromo-1-difluoromethyl-2-fluorobenzene (CAS: 749932-17-0; Molecular Formula: C₇H₄BrF₃)

- Key Differences : Substitutes the propane group with a difluoromethyl (-CF₂H) group.

- Reactivity : The -CF₂H group is electron-withdrawing, enhancing electrophilic substitution on the ring. The target compound’s propane group offers steric bulk for SN2 reactions .

生物活性

1-(1-Bromo-2-fluoropropan-2-yl)-4-fluorobenzene is a halogenated organic compound with potential applications in pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications. This article reviews the compound's biological properties, including toxicity, metabolic pathways, and potential therapeutic uses, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C9H8BrF2

- Molecular Weight : 235.06 g/mol

Toxicity Studies

Toxicity assessments are critical for understanding the safety profile of this compound. An important study conducted on male Sprague-Dawley rats exposed to varying concentrations of 1-bromo-4-fluorobenzene (a related compound) revealed significant findings:

| Exposure Concentration (mg/m³) | Observed Effects | LC50 (mg/m³) |

|---|---|---|

| 7,100 | Slight body weight loss (up to 8%) | |

| 14,000 | Loss of righting reflex, lethargy, tremors | |

| 19,000 | Severe weight loss (4.1–17.5%) | |

| 18,000 | Median lethal concentration (LC50) | 18,000 |

The study indicated that exposure to concentrations above 14,000 mg/m³ resulted in significant physiological effects, including respiratory distress and neurological symptoms .

Metabolic Pathways

The metabolic pathways of halogenated compounds often involve oxidative biotransformation. For this compound, studies suggest that it may undergo similar metabolic transformations as other brominated and fluorinated compounds. The presence of both bromine and fluorine substituents can influence the compound's reactivity and metabolic fate.

Case Study 2: Antimicrobial Properties

Another area of interest is the antimicrobial activity of halogenated compounds. Studies have demonstrated that certain brominated phenols possess antibacterial properties against a range of pathogens. The potential for this compound to exhibit similar effects warrants further exploration through in vitro assays against common bacterial strains .

常见问题

Basic Research Question

- Personal Protective Equipment (PPE) : Fluorinated nitrile gloves and vapor-resistant goggles.

- Ventilation : Use fume hoods rated for halogenated volatiles (TLV-TWA for bromine: 0.1 ppm).

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid aqueous washes due to potential hydrofluoric acid formation .

How can computational chemistry predict the reactivity of this compound in novel reactions?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation shells in DMSO).

- QSPR Models : Correlate Hammett σ⁺ values with experimental reaction rates for bromine substitution .

What are the implications of conflicting NMR data for analogous bromo-fluoroaromatic compounds?

Advanced Research Question

Contradictions in ¹⁹F NMR shifts (e.g., para vs. meta fluorine) may arise from:

- Solvent Polarity : Fluorine’s chemical shift is sensitive to solvent dielectric constant.

- Dynamic Effects : Rotameric equilibria in the 2-fluoropropan-2-yl group cause signal splitting. Variable-temperature NMR (-40°C to 25°C) can resolve these .

How can isotopic labeling (e.g., ¹³C, ²H) elucidate mechanistic pathways in reactions involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。